5-(3-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(3-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound features a pyrrole ring substituted with a 3-methoxybenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(3-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methoxybenzyl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-(3-Methoxybenzyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness
5-(3-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the 3-methoxybenzyl group and the carboxylic acid group allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C13H13NO3 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-17-11-4-2-3-9(8-11)7-10-5-6-12(14-10)13(15)16/h2-6,8,14H,7H2,1H3,(H,15,16) |
InChI Key |
MOWYDQMHQCAJKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
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